N-Isopropyl-1,3-propanediamine
Overview
Description
N-Isopropyl-1,3-propanediamine is a chemical compound with the molecular formula C6H16N2 . It is used in the preparation of cyclic urea .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane chain with an isopropyl group and two amine groups attached. The molecular weight is 116.2046 .Physical and Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a molecular weight of 116.2, a density of 0.83 g/mL at 25 °C, and a refractive index (n 20/D) of 1.4425 .Scientific Research Applications
Brain Perfusion Imaging Agent
A significant application of a compound structurally similar to N-Isopropyl-1,3-propanediamine, specifically I-124 HIPDM (N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-[123I]iodobenzyl]-1,3-propanediamine), is in brain perfusion imaging. This agent, prepared by a simple exchange reaction, is suitable for routine clinical use and exhibits high brain uptake in animals after intravenous injection. Its application with single-photon emission tomography (SPECT) may provide valuable information on local cerebral perfusion in humans (Kung, Tramposch, & Blau, 1983).
Synthesis and Biodistribution of Radiopharmaceuticals
N-Isopropyl-p-(I123)-iodo-amphetamine (I123-IMP) and N, N, N′-trimethyl-N′-(2-hydroxyl-3-methyl-5-iodobenzyl)-1,3-propanediamine(I123)(I123-HIPDM), compounds closely related to this compound, have been developed for cerebral blood flow measurement. These tracers are used in nuclear medicine, particularly for early diagnosis of stroke, by detecting cerebral impairments before they appear on CT scans (Zalutsky, Gallagher, & Magistretti, 1986).
Synthesis of N-Substituted Derivatives
N-Substituted derivatives of 1,3-propanediamine, including the N-isopropyl variant, have been synthesized and characterized. Such derivatives are important in various chemical syntheses and applications (Denmark & Kim, 1992).
Biocide Dosage Control in Industrial Formulations
N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, a compound similar to this compound, is used as a biocide in detergent industrial formulations. A colorimetric composite device has been proposed for the determination of this biocide, offering a simple, rapid, and cost-effective method for controlling and monitoring its presence in various industries (Argente-García et al., 2016).
Thermochromism in Solid State
Research on isomeric complexes involving N1-isopropyl-2-methyl-1,2-propanediamine has revealed interesting thermochromic properties in the solid state. These studies contribute to our understanding of the structural and chemical properties of such compounds (Pariya, Ghosh, Bhadbhade, Narayanan, & Chaudhuri, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound has been used in the formation of complexes with copper, nickel, cobalt, and zinc ions .
Mode of Action
It is known to form complexes with certain metal ions, which suggests it may interact with these ions in biological systems .
Result of Action
It is known that the compound has been used in the preparation of cyclic urea
Properties
IUPAC Name |
N'-propan-2-ylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)8-5-3-4-7/h6,8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDIDIIKNMZLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062993 | |
Record name | 1,3-Propanediamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-16-5 | |
Record name | N1-(1-Methylethyl)-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3360-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropyl-1,3-propanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=847 | |
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Record name | 1,3-Propanediamine, N1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ISOPROPYLPROPANE-1,3-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FV3WQV8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Isopropyl-1,3-propanediamine in the preparation of polyurethane elastic fiber?
A1: this compound acts as a chain extender in the polyurethane synthesis. [] Chain extenders are crucial for linking shorter polyurethane chains together, influencing the final properties of the fiber like elasticity and heat-setting behavior.
Q2: What are the advantages of using this compound in this specific application?
A2: The research abstract highlights that incorporating this compound, alongside other similar compounds, allows for efficient heat setting of the polyurethane elastic fiber at temperatures below 170°C. [] This is particularly advantageous when weaving the elastic fiber with heat-sensitive fibers, as it avoids potential damage. This lower heat setting temperature can broaden the application range of these polyurethane elastic fibers.
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